Ferric oxochlorin

Description

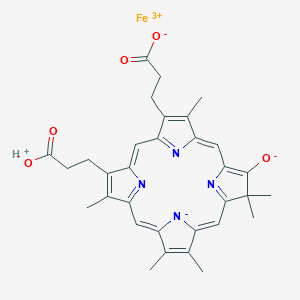

Ferric oxochlorin (C₃₂H₃₁FeN₄O₅, CAS 117828-52-1) is an iron-containing macrocyclic compound derived from oxochlorin frameworks . It features a porphyrin-like structure with β-hydroxyketone moieties and a central iron(III) ion. This compound exhibits distinct optical properties, including a red-shifted Soret band and Q-band absorption in the visible spectrum, characteristic of chlorin derivatives . Its stability and electronic structure make it relevant in photosynthesis research and biomedical applications, though its metal-coordination behavior differs significantly from conventional metalloporphyrins .

Propriétés

Numéro CAS |

117828-52-1 |

|---|---|

Formule moléculaire |

C32H31FeN4O5 |

Poids moléculaire |

607.5 g/mol |

Nom IUPAC |

3-[18-(2-carboxylatoethyl)-3,8,8,12,13,17-hexamethyl-7-oxidoporphyrin-23-id-2-yl]propanoate;hydron;iron(3+) |

InChI |

InChI=1S/C32H34N4O5.Fe/c1-15-16(2)24-14-28-32(5,6)31(41)27(36-28)12-23-18(4)20(8-10-30(39)40)26(35-23)13-25-19(7-9-29(37)38)17(3)22(34-25)11-21(15)33-24;/h11-14H,7-10H2,1-6H3,(H4,33,34,35,36,37,38,39,40,41);/q;+3/p-3 |

Clé InChI |

UOLSFSCUPLGSPR-UHFFFAOYSA-K |

SMILES |

[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3] |

SMILES canonique |

[H+].CC1=C(C2=CC3=NC(=C(C3(C)C)[O-])C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+3] |

Synonymes |

ferric oxochlorin iron(III) oxochlorin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Ferric oxochlorin’s iron center adopts high-spin Fe³⁺, enabling unique magnetic interactions absent in Ni²⁺ or free-base analogs .

- Compounds 9 and 10 exhibit intramolecular hydrogen bonding between β-hydroxy and keto groups, stabilizing their enol tautomers.

Optical and Electronic Properties

UV-Vis and Fluorescence Spectra

Key Findings :

- Ferric oxochlorin’s red-shifted Q-bands (e.g., 602 nm) suggest extended π-conjugation compared to free-base oxochlorins .

- Fluorescence yields for metalated oxochlorins (e.g., Zn, Ni) are lower than free-base forms due to enhanced intersystem crossing .

Metal Coordination and Reactivity

Computational studies attribute this to energy penalties from disrupting macrocyclic aromaticity during metal binding .

Q & A

Basic: What experimental methods are recommended for synthesizing ferric oxochlorin derivatives, and how are they characterized?

Ferric oxochlorin derivatives, such as 5-hydroxy-7-oxo-octaethylchlorin (9) and its nickel complex (9Ni), are synthesized via controlled oxidation of β-alkyl porphyrins using H₂O₂/H₂SO₄. For example, compound 9 is obtained in 25% yield from precursor 5, while 5-hydroxy-7,17-dioxo-octaethylbacteriochlorin (10) is isolated in 2% yield from bacteriochlorin 7 via sulfuric acid-mediated oxidation . Key characterization techniques include:

- X-ray crystallography to confirm molecular geometry and hydrogen-bonding interactions (e.g., strong H-bonding between enol and β-keto groups in 9) .

- UV-vis spectroscopy to monitor electronic transitions (e.g., Soret and Q bands) and compare shifts between oxochlorins and bacteriochlorins .

- 1H/13C NMR and FT-IR to resolve substituent effects and protonation states .

Advanced: Why do meso-hydroxyoxochlorins with β-hydroxyketone moieties lack metal-coordination capability despite structural similarities to acetylacetonate (acac) ligands?

Although the β-hydroxyketone group in compounds like 9 resembles the enol form of acac, computational and experimental studies reveal that metal coordination disrupts the macrocycle’s aromaticity. The resonance stabilization of the porphyrin framework is energetically unfavorable compared to acac’s localized resonance, making coordination to 3d/4d metals (e.g., Cu²⁺, Ag⁺) thermodynamically unviable . UV-vis titrations with metal salts (e.g., Ni(acac)₂) confirm no spectral shifts indicative of complex formation, even under heating (90°C, 24h) .

Basic: How can researchers analyze the protonation/deprotonation behavior of ferric oxochlorins?

Protonation states are assessed via UV-vis titration with tetrabutylammonium hydroxide (TBAH) or trifluoroacetic acid (TFA). For instance:

- Adding TBAH to 9 or 9Ni causes Soret band weakening and Q-band broadening, attributed to meso-OH deprotonation rather than NH tautomerism .

- TFA titration of 10 induces a redshifted long-wavelength band, linked to hydrogenation of peripheral keto groups . Computational models (DFT) further predict protonation sites and validate experimental spectra .

Advanced: How do structural isomers in oxochlorin synthesis impact reproducibility, and how can they be resolved?

Oxidation of β-alkyl porphyrins (e.g., OEP) often yields regioisomers due to steric and electronic factors. For example, OsO₄ treatment of trans-AB-porphyrin produces two oxochlorin isomers (3a: 26%, 3b: 6%) . Separation requires chromatography (e.g., silica gel), while single-crystal X-ray diffraction unambiguously assigns regiochemistry . Low yields (e.g., 1.5% for nonpolar byproducts) highlight the need for optimized reaction conditions (e.g., controlled H₂O₂ concentration) .

Basic: What spectroscopic techniques differentiate oxochlorins from bacteriochlorins?

- UV-vis absorption : Bacteriochlorins (e.g., 10 ) exhibit significant Q-band redshift (~750 nm) compared to oxochlorins (~650 nm) due to extended conjugation .

- Fluorescence spectroscopy : Oxochlorins show Stokes shifts typical of porphyrinoids (e.g., 9: Φf = 0.03–0.16), while bacteriochlorins display reduced quantum yields .

- Resonance Raman spectroscopy : Enhanced keto-group vibrations under Soret excitation confirm β-oxo substituent localization .

Advanced: How can computational modeling resolve contradictions between predicted and observed metal-binding properties?

DFT calculations reveal that metal coordination to meso-hydroxyoxochlorins destabilizes the aromatic 18-π-electron system. For 9Ni , the energy penalty (~50 kcal/mol) outweighs the stabilization from Ni²⁺ binding, explaining the absence of coordination despite structural mimicry of acac . Molecular dynamics simulations further predict minimal NMR shifts for meso-protons, aligning with experimental observations .

Basic: What are the key pitfalls in interpreting UV-vis data for ferric oxochlorins?

- Solvent effects : Polar solvents (e.g., DMF) induce aggregation, broadening Soret bands .

- Acid sensitivity : Protonation at peripheral oxo groups (e.g., in 10 ) can mask intrinsic electronic properties. Pre-titration to neutral pH is critical .

- Isomer interference : Unseparated regioisomers may produce overlapping spectra, requiring HPLC purification prior to analysis .

Advanced: Why do some oxochlorin derivatives exhibit atypical halochromism, and how is this exploited in sensing applications?

Meso-hydroxyoxochlorins like 9 show halochromic shifts (Δλ > 30 nm) upon deprotonation, linked to resonance between enol and keto tautomers. However, unlike acac-based sensors, their inability to coordinate metals limits direct ion detection. Instead, halochromism is used to study proton-coupled electron transfer (PCET) in artificial photosynthetic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.